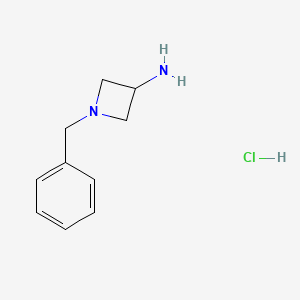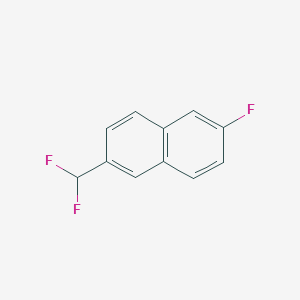
2-(Difluoromethyl)-6-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group and a fluorine atom attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-fluoronaphthalene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents. The reaction conditions often include the use of catalysts like palladium or copper and solvents such as acetonitrile or dimethylformamide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-6-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of Lewis acids
Major Products:
Oxidation: Naphthoquinones.
Reduction: Methyl-substituted naphthalenes.
Substitution: Halogenated naphthalenes
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-6-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a probe in biological studies due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-6-fluoronaphthalene involves its interaction with molecular targets through its difluoromethyl and fluorine groups. These groups can form strong hydrogen bonds and interact with enzymes or receptors, altering their activity. The compound’s ability to modulate biological pathways makes it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)-6-fluoronaphthalene
- 2-(Difluoromethyl)-6-chloronaphthalene
- 2-(Difluoromethyl)-6-bromonaphthalene
Comparison: 2-(Difluoromethyl)-6-fluoronaphthalene is unique due to the presence of both difluoromethyl and fluorine groups, which enhance its chemical stability and biological activity. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C11H7F3 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
2-(difluoromethyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,11H |
InChI-Schlüssel |
GGHIQAQKMSPXFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
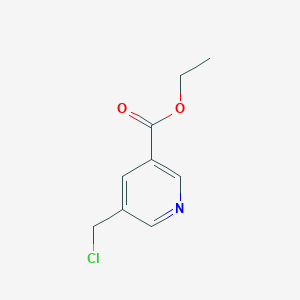
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
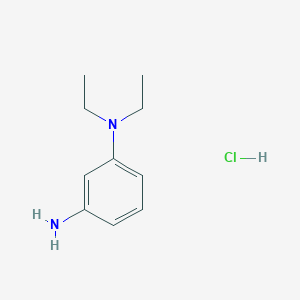
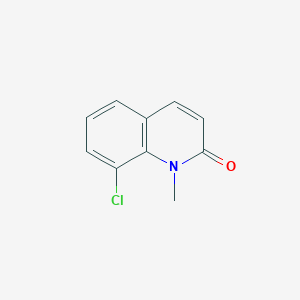
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)
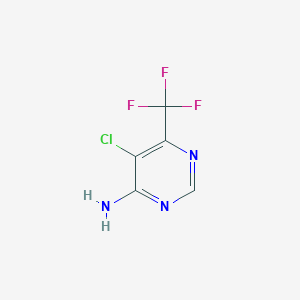
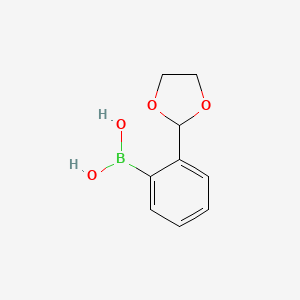
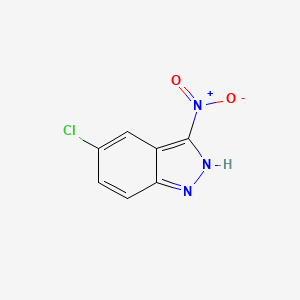
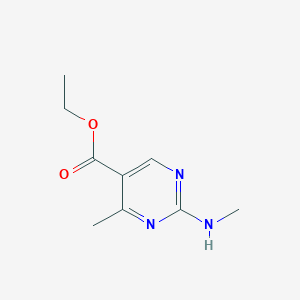
![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)

